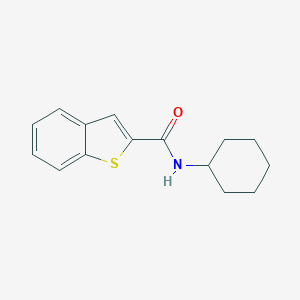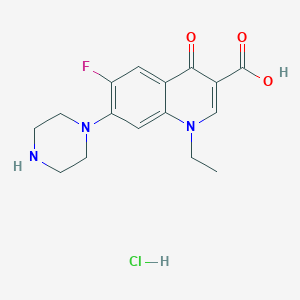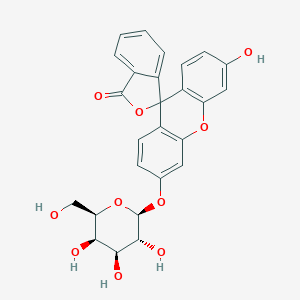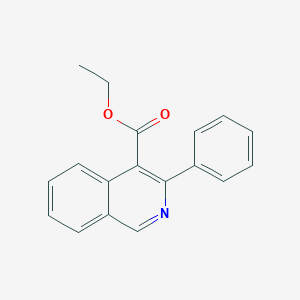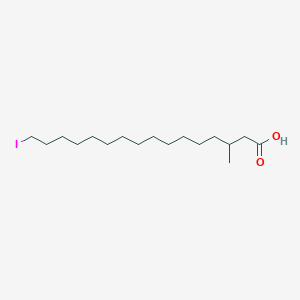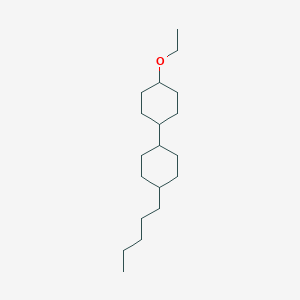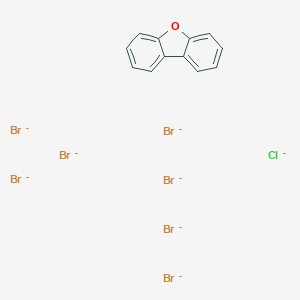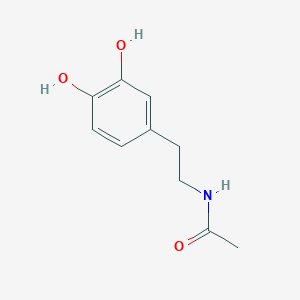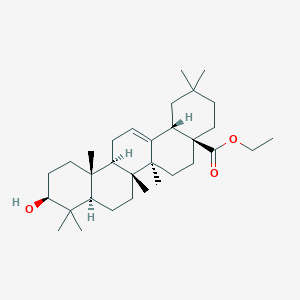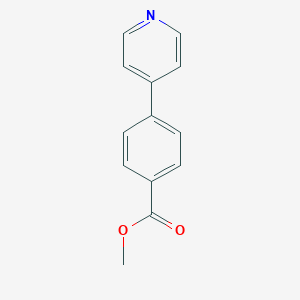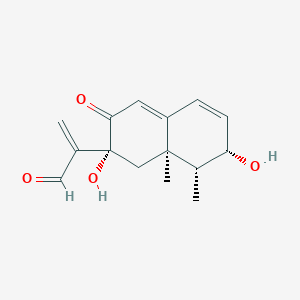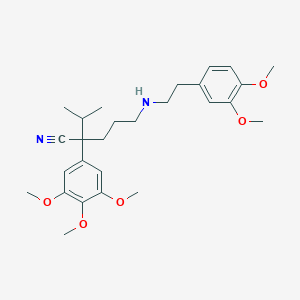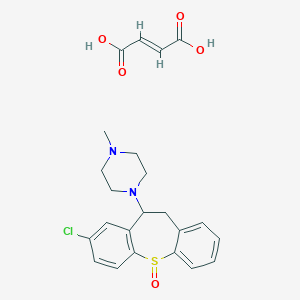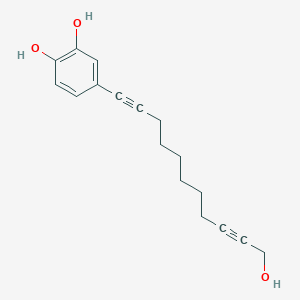
Urea, 1-(2-bromoethyl)-3-methyl-3-(1-naphthyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Urea, 1-(2-bromoethyl)-3-methyl-3-(1-naphthyl)- is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. This compound is a derivative of urea, which is a naturally occurring substance found in the human body. Urea, 1-(2-bromoethyl)-3-methyl-3-(1-naphthyl)- has shown promise in the treatment of various diseases, and its potential uses are still being explored.
作用机制
The mechanism of action of urea, 1-(2-bromoethyl)-3-methyl-3-(1-naphthyl)- is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It has also been shown to disrupt the cell membrane of bacteria and fungi, leading to their death.
生化和生理效应
Urea, 1-(2-bromoethyl)-3-methyl-3-(1-naphthyl)- has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis (cell death) in cancer cells, inhibit the growth of tumors, and reduce inflammation. Additionally, it has been found to have antioxidant properties, which may help to protect cells from damage caused by free radicals.
实验室实验的优点和局限性
One of the main advantages of using urea, 1-(2-bromoethyl)-3-methyl-3-(1-naphthyl)- in lab experiments is its high potency. It has been shown to be effective at low concentrations, making it a cost-effective option for researchers. However, one of the limitations of using this compound is its potential toxicity. It can be harmful if ingested or inhaled, and proper safety precautions must be taken when handling it.
未来方向
There are many potential future directions for the use of urea, 1-(2-bromoethyl)-3-methyl-3-(1-naphthyl)- in scientific research. One area of interest is its potential use in the treatment of drug-resistant bacterial infections. It has also been suggested that this compound could be used in combination with other drugs to enhance their effectiveness. Additionally, further research is needed to fully understand the mechanism of action of urea, 1-(2-bromoethyl)-3-methyl-3-(1-naphthyl)- and to identify any potential side effects or toxicity concerns.
合成方法
Urea, 1-(2-bromoethyl)-3-methyl-3-(1-naphthyl)- can be synthesized using various methods. One of the most common methods involves the reaction of 1-naphthylamine with 2-bromoethanol in the presence of a base such as sodium hydroxide. The resulting product is then treated with urea to obtain the final product. Other methods include the reaction of 1-naphthylamine with 2-bromoacetic acid followed by the addition of methylamine and urea.
科学研究应用
Urea, 1-(2-bromoethyl)-3-methyl-3-(1-naphthyl)- has been extensively studied for its potential applications in medicinal chemistry and pharmacology. It has been shown to exhibit antitumor activity in various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. Additionally, it has been found to have antimicrobial activity against various bacteria and fungi.
属性
CAS 编号 |
102434-29-7 |
|---|---|
产品名称 |
Urea, 1-(2-bromoethyl)-3-methyl-3-(1-naphthyl)- |
分子式 |
C14H15BrN2O |
分子量 |
307.19 g/mol |
IUPAC 名称 |
3-(2-bromoethyl)-1-methyl-1-naphthalen-1-ylurea |
InChI |
InChI=1S/C14H15BrN2O/c1-17(14(18)16-10-9-15)13-8-4-6-11-5-2-3-7-12(11)13/h2-8H,9-10H2,1H3,(H,16,18) |
InChI 键 |
WVJVTGNCRLVKTL-UHFFFAOYSA-N |
SMILES |
CN(C1=CC=CC2=CC=CC=C21)C(=O)NCCBr |
规范 SMILES |
CN(C1=CC=CC2=CC=CC=C21)C(=O)NCCBr |
其他 CAS 编号 |
102434-29-7 |
同义词 |
3-(2-bromoethyl)-1-methyl-1-naphthalen-1-yl-urea |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



